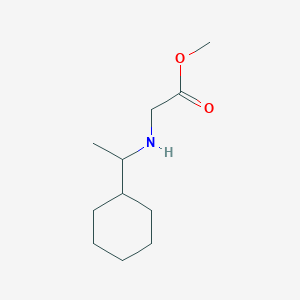![molecular formula C10H12ClNO B13476204 [(3S)-7-chloro-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol](/img/structure/B13476204.png)
[(3S)-7-chloro-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(3S)-7-chloro-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol is a chemical compound that belongs to the class of tetrahydroisoquinolines This compound is characterized by the presence of a chloro group at the 7th position and a methanol group at the 3rd position of the tetrahydroisoquinoline ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(3S)-7-chloro-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the tetrahydroisoquinoline core.
Methanol Addition: The methanol group is introduced at the 3rd position through a nucleophilic substitution reaction, often using methanol as the nucleophile in the presence of a base like sodium hydride (NaH).
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.
化学反応の分析
Types of Reactions
[(3S)-7-chloro-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol undergoes various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols
Major Products Formed
Oxidation: Aldehyde, carboxylic acid
Reduction: Amine
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
[(3S)-7-chloro-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of [(3S)-7-chloro-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol involves its interaction with specific molecular targets and pathways. The chloro and methanol groups play a crucial role in its binding affinity and reactivity. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects.
類似化合物との比較
[(3S)-7-chloro-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol can be compared with other tetrahydroisoquinoline derivatives:
[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol: Lacks the chloro group, resulting in different chemical reactivity and biological activity.
[(3S)-7-bromo-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol: The bromo group may confer different steric and electronic properties compared to the chloro group.
[(3S)-7-chloro-1,2,3,4-tetrahydroisoquinolin-3-yl]ethanol: The ethanol group may affect the compound’s solubility and reactivity.
The unique combination of the chloro and methanol groups in this compound distinguishes it from these similar compounds, contributing to its specific chemical and biological properties.
特性
分子式 |
C10H12ClNO |
|---|---|
分子量 |
197.66 g/mol |
IUPAC名 |
[(3S)-7-chloro-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol |
InChI |
InChI=1S/C10H12ClNO/c11-9-2-1-7-4-10(6-13)12-5-8(7)3-9/h1-3,10,12-13H,4-6H2/t10-/m0/s1 |
InChIキー |
JKLWNYXPDZPHRL-JTQLQIEISA-N |
異性体SMILES |
C1[C@H](NCC2=C1C=CC(=C2)Cl)CO |
正規SMILES |
C1C(NCC2=C1C=CC(=C2)Cl)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[1-(1,2-Oxazol-3-yl)cyclobutyl]methanamine hydrochloride](/img/structure/B13476146.png)



![9-Methyl-9-azabicyclo[3.3.1]nonan-3-ol hydrochloride](/img/structure/B13476176.png)



![8-Fluoro-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole 2,2-dioxide](/img/structure/B13476188.png)

![4-methyl-4H,5H,6H-imidazo[1,2-c][1,2,3]triazole-3-carboxylic acid](/img/structure/B13476213.png)
